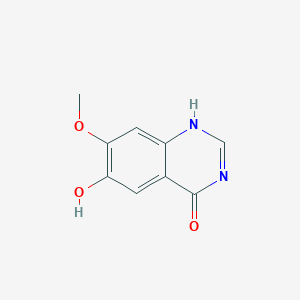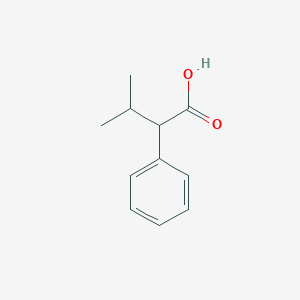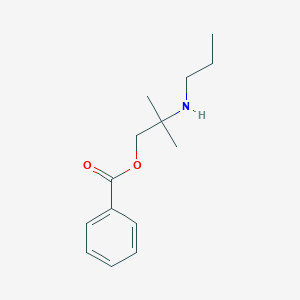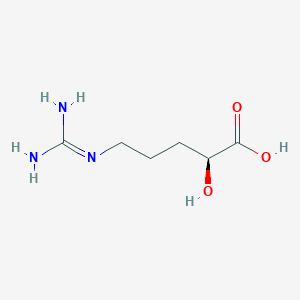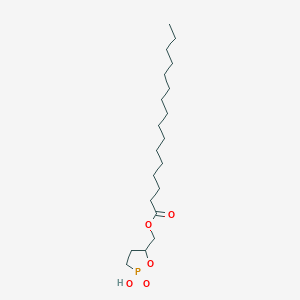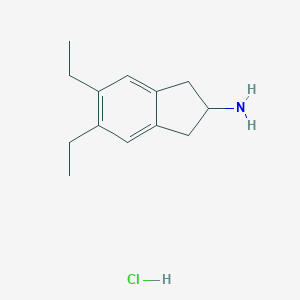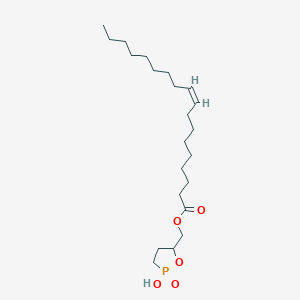
(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate
Übersicht
Beschreibung
“(2-Hydroxy-2-oxo-1,2lambda5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate” is a chemical compound with the molecular formula C22H43O5P . It is also known as Palmitoleoyl 3-carbacyclic Phosphatidic Acid .
Molecular Structure Analysis
The molecular weight of this compound is 388.5 g/mol . The InChI string and SMILES notation provide a textual representation of the compound’s structure .Physical And Chemical Properties Analysis
This compound has a molecular weight of 388.5 g/mol, and its exact mass is 388.23786127 g/mol . It has a topological polar surface area of 72.8 Ų . The compound has one hydrogen bond donor count and five hydrogen bond acceptor counts .Wissenschaftliche Forschungsanwendungen
Autotaxin Inhibition
Autotaxin: is an enzyme that plays a significant role in cancer cell survival, growth, migration, invasion, and metastasis. Oleoyl 3-carbacyclic Phosphatidic Acid has been identified as a potent inhibitor of autotaxin . By inhibiting this enzyme, the compound can potentially interfere with the pathways that lead to cancer progression, offering a promising avenue for cancer therapy research.
Antagonist of LPA1 and LPA3 Receptors
Lysophosphatidic acid (LPA) receptors, such as LPA1 and LPA3 , are involved in various biological processes, including cell proliferation and survival. Oleoyl 3-carbacyclic Phosphatidic Acid acts as an antagonist to these receptors, which could be beneficial in studying diseases where LPA signaling is dysregulated .
Cancer Cell Migration and Metastasis
This compound has shown efficacy in inhibiting the transcellular migration of cancer cells. It can significantly reduce the movement of MM1 cells across mesothelial cell monolayers in response to stimuli like fetal bovine serum or LPA, without affecting cell proliferation . This property is crucial for understanding and potentially controlling the spread of cancer cells.
Apoptosis Induction
Oleoyl 3-carbacyclic Phosphatidic Acid has been observed to induce apoptosis, or programmed cell death, in various cell lines, including Chinese hamster ovary cells and human cancer cells . This application is particularly relevant in the development of anticancer strategies, as it could lead to the elimination of cancerous cells.
Lipid Biochemistry Research
The compound is a cyclic analog of LPA, which makes it a valuable tool in lipid biochemistry research. It helps in understanding the roles of lipids in biological systems and diseases, as well as their potential in pharmaceutical development .
Glycerophospholipid Metabolism
Oleoyl 3-carbacyclic Phosphatidic Acid can be used to study glycerophospholipid metabolism. Its structure allows researchers to explore the synthesis and degradation pathways of glycerophospholipids, which are essential components of cell membranes .
Wirkmechanismus
Target of Action
The primary targets of Oleoyl 3-carbacyclic Phosphatidic Acid are autotaxin and LPA receptors . Autotaxin plays a vital role in various cancer cell behaviors including survival, growth, migration, invasion, and metastasis . LPA receptors are involved in numerous physiological and pathological processes .
Mode of Action
Oleoyl 3-carbacyclic Phosphatidic Acid acts as an inhibitor of autotaxin and an antagonist of LPA receptors . It hinders the conversion of cyclic phosphatidic acids (cPAs) into lysophosphatidic acid (LPA), thereby blocking the actions of these targets .
Biochemical Pathways
The compound affects the lysophosphatidic acid (LPA) pathway . By inhibiting autotaxin and antagonizing LPA receptors, it disrupts the normal functioning of this pathway, leading to downstream effects such as reduced cancer cell survival, growth, migration, invasion, and metastasis .
Result of Action
At a concentration of 25 μM, Oleoyl 3-carbacyclic Phosphatidic Acid blocks MM1 cells’ transcellular migration through mesothelial cell monolayers induced by fetal bovine serum (by 90.1%) or LPA (by 99.9%), without impeding cell proliferation . Additionally, in the 0.1-1.0 μM range, it notably suppresses autotaxin .
Eigenschaften
IUPAC Name |
(2-hydroxy-2-oxo-1,2λ5-oxaphospholan-5-yl)methyl (Z)-octadec-9-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H41O5P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22(23)26-20-21-18-19-28(24,25)27-21/h9-10,21H,2-8,11-20H2,1H3,(H,24,25)/b10-9- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJSTZKWSILWQEC-KTKRTIGZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)OCC1CCP(=O)(O1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H41O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Oleoyl 3-carbacyclic Phosphatidic Acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




